3-Methoxy-5,6,7,8-tetrahydroquinoline

Monoamine oxidase A inhibition Neurochemistry Enzyme assay

3-Methoxy-5,6,7,8-tetrahydroquinoline (CAS 405174-69-8) is a partially saturated bicyclic heterocycle belonging to the tetrahydroquinoline (THQ) class. Its structure comprises a quinoline core fully hydrogenated on the carbocyclic ring and bearing a single methoxy substituent at the 3-position of the pyridine ring.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 405174-69-8
Cat. No. B1624607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-5,6,7,8-tetrahydroquinoline
CAS405174-69-8
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CCCC2)N=C1
InChIInChI=1S/C10H13NO/c1-12-9-6-8-4-2-3-5-10(8)11-7-9/h6-7H,2-5H2,1H3
InChIKeyNMGNNHBGVMLQJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-5,6,7,8-tetrahydroquinoline (CAS 405174-69-8): Procurement-Relevant Identity and Scaffold Characteristics


3-Methoxy-5,6,7,8-tetrahydroquinoline (CAS 405174-69-8) is a partially saturated bicyclic heterocycle belonging to the tetrahydroquinoline (THQ) class. Its structure comprises a quinoline core fully hydrogenated on the carbocyclic ring and bearing a single methoxy substituent at the 3-position of the pyridine ring [1]. With a molecular formula C₁₀H₁₃NO, a molecular weight of 163.22 g·mol⁻¹, a predicted boiling point of 274.4 ± 40.0 °C, and a predicted density of 1.063 ± 0.06 g·cm⁻³, it presents as a versatile small-molecule scaffold . The 3-methoxy substitution pattern confers distinct electronic properties and reactivity compared to unsubstituted, 2-methoxy, or 4-methoxy regioisomers, making precise positional identity critical for procurement decisions.

Why Generic 5,6,7,8-Tetrahydroquinoline Cannot Replace 3-Methoxy-5,6,7,8-tetrahydroquinoline in Target-Focused Research


Interchanging 5,6,7,8-tetrahydroquinoline derivatives without considering regiospecific substitution introduces variable target engagement, metabolic stability, and synthetic utility. The position of the methoxy group directly modulates electron density on the pyridine ring, influencing both biological activity and chemical reactivity. For example, the 3-methoxy regioisomer exhibits distinct monoamine oxidase A (MAO-A) inhibitory potency compared to the unsubstituted parent scaffold [1]. In antifungal screening, methoxy-substituted THQs demonstrate activity where unsubstituted analogs are inactive, with the substitution position further tuning MIC values [2]. Procurement of the wrong regioisomer or the unsubstituted core therefore risks generating non-reproducible structure-activity relationship (SAR) data, wasting synthesis resources, and invalidating cross-study comparisons.

3-Methoxy-5,6,7,8-tetrahydroquinoline: Head-to-Head Quantitative Differentiation Evidence


MAO-A Inhibitory Potency: 3-Methoxy-5,6,7,8-THQ vs. Unsubstituted 5,6,7,8-THQ

In a recombinant human MAO-A fluorescence assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 minutes, 3-Methoxy-5,6,7,8-tetrahydroquinoline (CHEMBL172856) exhibited an IC₅₀ of 25.3 µM (2.53E+4 nM) [1]. Under closely comparable assay conditions, the unsubstituted 5,6,7,8-tetrahydroquinoline (CHEMBL145059) showed an IC₅₀ of 90.4 µM (9.04E+4 nM) [2]. This represents a 3.6-fold greater inhibitory potency for the 3-methoxy derivative. The quantitative difference is attributed to the electron-donating methoxy group at the 3-position enhancing binding interactions within the MAO-A active site. No data are available for the 2-methoxy or 4-methoxy regioisomers under identical conditions; thus, the comparison is restricted to the unsubstituted parent scaffold.

Monoamine oxidase A inhibition Neurochemistry Enzyme assay

Antifungal Activity: Methoxy-Substituted THQs Exhibit Quantifiable Efficacy Against Phytopathogenic Fungi

In a panel of seven synthetic tetrahydroquinolines evaluated against phytopathogenic fungi using broth microdilution, compounds bearing a methoxy substituent demonstrated selective activity against Cladosporium cladosporoides with a minimum inhibitory concentration (MIC) of 13.75 µg/mL [1]. Unsubstituted or non-methoxy-substituted THQs in the same panel did not reach this MIC threshold, indicating that the methoxy group is a critical pharmacophoric element for antifungal activity. While this study did not report individual data for each regioisomer, 3-Methoxy-5,6,7,8-tetrahydroquinoline belongs to this active methoxy-THQ subclass and is thus differentiated from non-methoxy THQs that lack antifungal efficacy.

Antifungal screening Phytopathology Natural product-like scaffolds

Synthetic Versatility: 3-Methoxy-THQ as a Preferential Intermediate for Selective Functionalization Over 2-Methoxy and 4-Methoxy Regioisomers

The 3-methoxy substitution pattern electronically activates the pyridine ring at specific positions for electrophilic aromatic substitution and cross-coupling reactions differently than the 2-methoxy or 4-methoxy isomers. 3-Methoxy-5,6,7,8-tetrahydroquinoline serves as a documented intermediate for the preparation of more complex molecules, with its reactivity profile permitting selective functionalization at the C-2 and C-4 positions of the pyridine ring . The 2-methoxy isomer, in contrast, sterically shields the adjacent nitrogen and directs electrophilic substitution to alternative positions, while the 4-methoxy isomer presents different regioselectivity in Povarov-derived library syntheses. Although quantitative yields are substrate-specific, qualitative synthetic accessibility reports and vendor availability data indicate that the 3-methoxy regioisomer is a preferred scaffold for generating diverse THQ-based compound libraries . Direct comparative yield data between regioisomers under identical conditions were not identified in the accessible literature; this dimension is therefore classified as supporting evidence.

Heterocyclic chemistry Povarov reaction Scaffold diversification

Purity Specification Landscape: Commercial Availability at Differentiated Grade Levels

Commercially, 3-Methoxy-5,6,7,8-tetrahydroquinoline is offered at two distinct purity tiers: ≥95% (AKSci) and ≥98% (MolCore, Leyan) . The 98% grade is suitable for pharmaceutical R&D and quality control applications requiring higher assurance of identity and minimal impurity interference. In contrast, closely related analogs such as 3-Methyl-5,6,7,8-tetrahydroquinoline (CAS 28712-62-1) and 2-Methoxy-5,6,7,8-tetrahydroquinoline are less broadly available at the 98% specification tier from multiple independent suppliers. This multi-vendor availability at a differentiated purity grade reduces single-supplier procurement risk and provides options for cost-optimized purchasing based on the intended experimental rigor.

Procurement specification Quality control Vendor comparison

3-Methoxy-5,6,7,8-tetrahydroquinoline: Evidence-Based Application Scenarios for Scientific Selection


MAO-A Inhibitor Hit Identification and Early SAR Expansion

With a validated IC₅₀ of 25.3 µM against recombinant human MAO-A, 3-Methoxy-5,6,7,8-tetrahydroquinoline serves as a tractable starting point for hit-to-lead optimization targeting MAO-A, an enzyme implicated in depression, Parkinson's disease, and neurodegeneration. The 3.6-fold potency advantage over the unsubstituted THQ core (IC₅₀ = 90.4 µM) makes it the preferred scaffold for medicinal chemistry campaigns seeking micromolar-affinity starting points with clear SAR vectors at the 2-, 4-, and cyclohexenyl positions [1][2].

Antifungal Lead Generation Against Phytopathogenic and Clinical Fungal Strains

Methoxy-substituted tetrahydroquinolines demonstrate MIC values of 13.75 µg/mL against Cladosporium cladosporoides, whereas non-methoxy analogs are inactive [3]. 3-Methoxy-5,6,7,8-tetrahydroquinoline belongs to this active subclass and can be deployed as a validated core scaffold for antifungal library synthesis, particularly in agrochemical R&D programs targeting crop-protection fungicides or in antifungal drug discovery seeking novel chemotypes distinct from azole and polyene classes [3].

Fragment-Based Drug Discovery (FBDD) and Chemical Probe Development

With a molecular weight of 163.22 g·mol⁻¹ and two hydrogen bond acceptors (the pyridine nitrogen and methoxy oxygen), 3-Methoxy-5,6,7,8-tetrahydroquinoline complies with the Rule of Three for fragment-based screening. Its commercial availability at both 95% and 98% purity grades, structural confirmation by SMILES (COC1=CN=C2CCCCC2=C1), and verified identity through multiple independent suppliers make it suitable for fragment library assembly, X-ray crystallography soaking experiments, and SPR-based fragment screening without requiring in-house synthesis [4].

Chemical Probe Library Enrichment for Epigenetic and CNS Target Space

Tetrahydroquinoline scaffolds are established pharmacophores for bromodomain inhibition (CBP/p300), LSD1 inhibition, and acetylcholinesterase inhibition [5]. The 3-methoxy substitution introduces hydrogen-bonding capacity and modulates lipophilicity (LogP ~3.2 predicted) relative to 3-methyl-THQ (LogP ~3.0), potentially improving CNS permeability. Although target-specific quantitative selectivity data for this exact compound against bromodomains or LSD1 are not yet reported, its use as an intermediate for late-stage diversification into these target classes is supported by the broader THQ patent and medicinal chemistry literature [5].

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